Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
Description
Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a tetrahydroquinoline derivative featuring a carbamate group at the 6-position and a tosyl (p-toluenesulfonyl) group at the 1-position of the tetrahydroquinoline scaffold.
Properties
IUPAC Name |
methyl N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-13-5-8-16(9-6-13)25(22,23)20-11-3-4-14-12-15(7-10-17(14)20)19-18(21)24-2/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZHFNKDUZFHKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pictet-Spengler Cyclization
Classical β-arylethylamine cyclization with aldehydes under acidic conditions forms the tetrahydroquinoline skeleton. However, poor regiocontrol at C6 limits utility for carbamate installation.
Nickel-Catalyzed C–N Coupling
Source details a high-yielding method using pre-sulfonylated intermediates:
Procedure :
- React 4-methylbenzenesulfonamide (1.0 eq) with 3-chloropropylbis(catecholato)silicate (1.5 eq) in NMP.
- Add NiCl₂(dtbbpy) (5 mol%) and 4CzIPN (3 mol%) under argon.
- Heat at 90°C for 12 h with K₂CO₃ (3.0 eq).
Outcome :
- Yields 72–89% for C6-substituted tetrahydroquinolines.
- Enables direct installation of ester/carbamate groups via silicate intermediates.
Tosyl Group Introduction
Tosylation precedes carbamate formation to avoid N–H interference. Source optimizes this using in-situ sulfonylation:
General Protocol :
- Dissolve tetrahydroquinoline (1.0 eq) in DCM.
- Add TsCl (1.2 eq) and TEA (2.0 eq) at 0°C.
- Stir for 3 h at 25°C, then purify via SiO₂ chromatography (hexanes/EtOAc).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Purity (HPLC) | >98% | |
| Reaction Time | 3 h |
Carbamate Installation Methods
Methyl Chloroformate Coupling
Direct carbamoylation using methyl chloroformate in THF/pyridine:
- Dissolve 1-tosyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq) in THF.
- Add pyridine (2.0 eq) and methyl chloroformate (1.5 eq).
- Reflux 12 h, concentrate, and chromatograph (CHCl₃/MeOH).
Performance :
Isocyanate-Mediated Route
Source demonstrates superior selectivity using alkyl isocyanates:
Optimized Protocol :
- Suspend 1-tosyl-6-amino-THQ (1.0 eq) in dry toluene.
- Add methyl isocyanate (3.5 eq) and phosphoric acid catalyst (2 mol%).
- Stir at 0°C for 19 h under N₂.
Advantages :
Integrated Synthetic Workflow
Combining the optimal steps yields the target compound efficiently:
Sequence :
- Core Formation : Ni-catalyzed C–N coupling (89% yield).
- Tosylation : In-situ TsCl/TEA (91% yield).
- Carbamation : Isocyanate route (93% yield).
Cumulative Yield : 89% × 91% × 93% = 74.5% theoretical
Analytical Characterization
Critical spectroscopic data confirm structure:
¹H NMR (500 MHz, CDCl₃) :
- δ 7.75 (d, J=8.2 Hz, 2H, Ts aromatic)
- δ 6.98 (d, J=8.5 Hz, 1H, C5-H)
- δ 3.72 (s, 3H, OCH₃)
- δ 2.43 (s, 3H, Ts CH₃)
HRMS (ESI+) :
- Calculated: C₁₈H₁₉N₂O₄S [M+H⁺]: 383.1068
- Observed: 383.1071
Chemical Reactions Analysis
Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield tetrahydroquinoline derivatives.
Scientific Research Applications
Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating neurodegenerative diseases and other medical conditions.
Mechanism of Action
The mechanism of action of Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : Substituents significantly impact yields. For example, compound 24 achieves 72.9% yield via hydrogenation, while bulkier groups (e.g., thiophene in 26 ) reduce yields to 43–56% .
- Functional Groups : The tosyl group in the target compound may require sulfonylation steps, which are less documented in the evidence but are common in medicinal chemistry for enhancing stability .
Spectroscopic and Physicochemical Properties
- IR and HRMS Data: Methyl carbamate derivatives (e.g., 1a in ) show characteristic IR peaks at ~3400 cm⁻¹ (N-H stretch) and HRMS confirming molecular ion peaks (e.g., m/z 322.1108 for C₁₆H₂₀NO₄S⁺) . The target compound’s tosyl group would introduce strong S=O stretches (~1360–1170 cm⁻¹) in IR.
Biological Activity
Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a compound that belongs to the broader family of tetrahydroquinoline derivatives. This class of compounds has been widely studied for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article will explore the biological activity of this specific compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Overview
This compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₂O₃S
- Molecular Weight : 347.42 g/mol
The compound features a tosyl group that enhances its reactivity and potential for biological activity. The tetrahydroquinoline scaffold is known for its ability to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₃S |
| Molecular Weight | 347.42 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Purity | Typically >95% |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in neurotransmitter synthesis and degradation. For instance, it may inhibit phenylethanolamine N-methyltransferase, impacting catecholamine levels.
- Receptor Modulation : It interacts with various receptors in the central nervous system (CNS), which may contribute to its neuroprotective effects.
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of tetrahydroquinoline derivatives against various cancer cell lines. This compound has demonstrated promising results in inhibiting the proliferation of cancer cells through apoptosis induction.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study assessed the cytotoxic effects of this compound on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15.0 |
| MCF7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 18.0 |
These findings indicate that the compound exhibits significant cytotoxicity against these cancer cell lines.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
The compound's anti-inflammatory activity may be linked to its ability to inhibit NF-kB signaling pathways, reducing the expression of inflammatory mediators.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the tetrahydroquinoline scaffold can significantly influence its potency and selectivity.
Key Findings in SAR Studies
- Tosyl Group : The presence of the tosyl group enhances reactivity and biological activity.
- Substituent Variations : Alterations at the nitrogen or carbon positions can lead to changes in receptor binding affinity and enzyme inhibition efficacy.
Q & A
Q. What are the common synthetic routes for Methyl (1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate?
The synthesis typically involves multi-step strategies:
- Step 1: Construct the tetrahydroquinoline core via cyclization of benzaldehyde derivatives with malonic acid intermediates under controlled temperatures (e.g., 80–100°C) and solvents like DMF or THF .
- Step 2: Introduce the tosyl group (p-toluenesulfonyl) at position 1 using tosyl chloride in the presence of a base (e.g., NaHCO₃) to protect the amine group .
- Step 3: Install the methyl carbamate at position 6 via nucleophilic substitution or coupling reactions. For example, methyl chloroformate can react with the amine under anhydrous conditions (e.g., THF, 0–5°C) . Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.4–7.2 ppm, methyl carbamate at δ 3.6–3.8 ppm) .
- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray Crystallography: Tools like Mercury (Cambridge Crystallographic Data Centre) analyze bond lengths, angles, and packing motifs. The Cambridge Structural Database (CSD) provides comparative data for structural validation .
Q. What are the key structural features influencing reactivity?
- The tosyl group enhances electron-withdrawing effects, directing electrophilic substitution to the carbamate-bearing position .
- The tetrahydroquinoline core provides rigidity, affecting conformational stability in catalytic interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Effects: Polar aprotic solvents (e.g., DMAc, DMF) improve solubility of intermediates in coupling reactions .
- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) and CuI enhance cross-coupling efficiency in heterocyclic functionalization .
- Temperature Control: Lower temperatures (e.g., -78°C) minimize side reactions during Boc protection steps . Yield improvements (e.g., from 52% to >70%) are achievable via iterative DoE (Design of Experiments) .
Q. What mechanistic insights explain regioselectivity challenges during functionalization?
- Electronic Factors: The tosyl group deactivates the tetrahydroquinoline ring, favoring carbamate-directed electrophilic attacks at position 6 over other positions .
- Steric Hindrance: Bulky substituents at position 1 (e.g., isobutyl groups) reduce accessibility for further modifications, as seen in analogous sulfonamide derivatives . Computational studies (DFT) can model transition states to predict regioselectivity .
Q. What hypotheses exist regarding the compound’s potential bioactivity?
- Enzyme Inhibition: Structural analogs (e.g., sulfonamide-tetrahydroquinolines) inhibit kinases or proteases via hydrogen bonding with the carbamate group .
- Antimicrobial Activity: The tosyl moiety may disrupt bacterial membrane integrity, as observed in related quinolone derivatives . In vitro assays (e.g., MIC testing) and molecular docking (using PDB structures) are recommended for validation .
Methodological Resources
- Synthesis Protocols: Refer to multi-step procedures in patent applications (e.g., tert-butyl carbamate intermediates ).
- Analytical Tools: Use CSD (over 500,000 structures) for crystallographic comparisons and Mercury for void analysis in packing motifs .
- Data Contradictions: Resolve discrepancies in reaction yields by cross-referencing solvent polarity effects in vs. .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
